molecular formula C23H27N5O3 B6007602 N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide

Cat. No.: B6007602
M. Wt: 421.5 g/mol
InChI Key: SSGTUQQGZFGEAW-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide is a complex organic compound that features a combination of pyrazole, oxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling.

    Preparation of 3,5-dimethylpyrazole: This can be synthesized by the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Preparation of 3-ethyl-1,2-oxazole-5-carboxylic acid: This involves the cyclization of ethyl acetoacetate with hydroxylamine hydrochloride.

    Coupling Reactions: The final compound is obtained by coupling the prepared moieties using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole and oxazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cell surface receptors, leading to modulation of signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide
  • N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-thiazole-5-carbonyl)piperidine-2-carboxamide

Uniqueness

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide is unique due to the specific combination of pyrazole, oxazole, and piperidine moieties, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(3-ethyl-1,2-oxazole-5-carbonyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-4-17-14-21(31-26-17)23(30)27-12-6-5-7-20(27)22(29)24-18-8-10-19(11-9-18)28-16(3)13-15(2)25-28/h8-11,13-14,20H,4-7,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGTUQQGZFGEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)N2CCCCC2C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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